Triphenyltin hydroxide

Catalog No.
S527919
CAS No.
76-87-9
M.F
C18H17OSn
M. Wt
368.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenyltin hydroxide

For sensitive organometallic syntheses where halide impurities compromise performance, Triphenyltin hydroxide (CAS 76-87-9) offers a high-purity, halide-free precursor. Direct conversion to the oxide form without byproducts ensures process efficiency.

  • Enables clean, in-situ generation of bis(triphenyltin) oxide via controlled thermal decomposition.
  • Facilitates high-yield synthesis of organotin carboxylates without salt purification.
  • Low water solubility (1 mg/L) ideal for non-aqueous antifungal formulations.

Reliable global availability.

CAS Number

76-87-9

Product Name

Triphenyltin hydroxide

Molecular Formula

C18H17OSn

Molecular Weight

368.0 g/mol

InChI

InChI=1S/3C6H5.H2O.Sn/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H2;

InChI Key

NRHFWOJROOQKBK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.O

solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
In ethanol ca. 10, dichloromethane 171, diethyl ether 28, acetone ca. 50 (all in g/l at 20 °C). In benzene 41 g/l (as bis(triphenytin)oxide).
Slightly sol in toluene and alcohol
In water, 1.2 ppm @ 20 °C.
Solubility in water, g/100ml: 0.0001 (very poor)

Synonyms

DuTer, fentin hydroxide, triphenyltin hydroxide, triphenyltin oxide, Vancide KS

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.O

The exact mass of the compound Triphenyltin hydroxide is 368.02 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)in ethanol ca. 10, dichloromethane 171, diethyl ether 28, acetone ca. 50 (all in g/l at 20 °c). in benzene 41 g/l (as bis(triphenytin)oxide).slightly sol in toluene and alcoholin water, 1.2 ppm @ 20 °c.solubility in water, g/100ml: 0.0001 (very poor). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113243. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Organotin Compounds - Supplementary Records. It belongs to the ontological category of organotin compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides, Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥97%

Package Size

1 g, 5 g, 25 g

Triphenyltin hydroxide (TPTH) is a solid, crystalline organotin compound primarily utilized as a non-systemic agricultural fungicide and as a precursor in organometallic synthesis.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG-622h_lkIgIbecYWdwjUTuO8AjU3Hf0HOx8Hj99l9dO-RkR5w4dIFQnHnW7Q5FhW5S6LpHpXozJ4MT-fWfZLWwEVOFTkpCVQdkxSNWgv-gBWwJCViEuY3A9IsirIEYZKXEF0c8sfmaNgAkUFJNjtQgu1f0shBcG9a)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHmlMwvKOlhe3HLX2_8fFYABKG6K6sLZDn0BS5hi-Yq4UxVW2MCN1e97Pw6QDEAQ8kfsYbeSZncl7b-NfL_ziwYEhAxvD4ixWAzlEHgG4kOb_tIjHfBBQCnqIL2i0ESHkVIXusjOJxjiugE2VbqdeRKshk%3D)] Structurally, it belongs to the triorganotin hydroxide class, which exists in equilibrium with its dehydrated oxide form, bis(triphenyltin) oxide.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFt-kSJU31SvagbxVxg8zHx8CKEqXxwEBG_1tjV1hJay0YMDxfiTFXmIHM1hCCLFXakgiDo0f-PeH27Mlb2lrKaqSWKaTGvSxlp8EFtjTK1pVOvOuJwQ-5yaYKyRq-jJxl2Nc9_QdIVzgASBQg%3D)] Its triphenyl substitution pattern distinguishes its chemical behavior, solubility, and thermal properties from common tributyltin analogs, while the hydroxide moiety offers a distinct reactivity profile compared to other triphenyltin salts like the chloride or acetate.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG7jGwZhTgU92ElXRsV0PTMkfcWyi75IgUCTFUHKbI_0Xymg9FPHoQohZHH3XHvKqM0R9WVSKmK3h6JJmfV0sfKfigCpGYDYYfxXuDjD5dBVkLYSgtt8-HgaTh3TTsV7mMHbawfQ38Km-VsXOHjZlS771eUh9Q%3D)] These structural differences are critical in procurement decisions for applications requiring specific process compatibility or performance attributes.

Research Fit

Contact protectant fungicide (FRAC 30) — ATP synthase disruption via oxidative phosphorylation inhibition
Non-systemic, surface-active mode — no translocation in plant tissues; relevant for residue and environmental fate studies
Reported antifeedant effect — supports entomology research on Colorado potato beetle feeding suppression

Direct substitution of Triphenyltin hydroxide with analogs like triphenyltin chloride (TPTCl) or bis(triphenyltin) oxide is often unfeasible due to critical differences in reactivity, solubility, and thermal stability. TPTCl hydrolyzes readily to TPTH in aqueous conditions, but its use introduces halide impurities that can be detrimental in sensitive syntheses.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG7jGwZhTgU92ElXRsV0PTMkfcWyi75IgUCTFUHKbI_0Xymg9FPHoQohZHH3XHvKqM0R9WVSKmK3h6JJmfV0sfKfigCpGYDYYfxXuDjD5dBVkLYSgtt8-HgaTh3TTsV7mMHbawfQ38Km-VsXOHjZlS771eUh9Q%3D)] Conversely, TPTH provides a halide-free pathway to other organotin compounds.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGckbjK8Wn2tFGRQtaBGo7TjTpCV6hICLnmcZYB20IddxeErUyMZ57GZVrKMsmIIk3e4s2toQlHGkjH7OWv-XO4lPzqSe8S5Y_VlACFf3cXSUcIMK5vR0jnXYJQocbFcWmNAOp5RgICOrBHF0ghUNBiuo2ec02AbvLKbqDxLUPVdjUgqtUa5JIxm08e0c7-7LuaWRcwM4a8jIoapYM0yHIs519j7ikuSZnWHcX4GGS79bJYDzjLwBlaeYNZGYy0rPF5nw7VmAo%3D)] Furthermore, the hydroxide's specific thermal decomposition to the oxide form at a controlled temperature offers a process advantage for in-situ generation not available with other salts.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHPrS9FLx4EX-1qeUki0TmdL-L984yiU-eOIHp7rRxVZT2pUF31BnvgAcMU5R9qRItrz_bS4uEKn8_UZbrfCT-b8Uk3bb6w6iBcRqTaiVUSxgTncxnY_uXzoQFTLrdfpsrP-TM9uwTheIm53bl4a1w2B_wh6UsTAhY-dAc%3D)] Differences in water solubility—with TPTH being very low (1 mg/L at pH 7) compared to TPTCl (40 mg/L, pH not given)—also dictate formulation strategies and process compatibility, making these compounds non-interchangeable for specific, performance-critical applications.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG7jGwZhTgU92ElXRsV0PTMkfcWyi75IgUCTFUHKbI_0Xymg9FPHoQohZHH3XHvKqM0R9WVSKmK3h6JJmfV0sfKfigCpGYDYYfxXuDjD5dBVkLYSgtt8-HgaTh3TTsV7mMHbawfQ38Km-VsXOHjZlS771eUh9Q%3D)]

Substitution Risk

Salt form Aqueous solubility and hydrolysis behavior differ among fentin salts; formulation and environmental fate profiles may not transfer.
Genotoxicity Reported genotoxicity profile differs; triphenyltin acetate cannot substitute in micronucleus assay contexts.
IPM compatibility Ranked highest toxicity among tested fungicides against entomopathogenic fungi; may not fit biocontrol-integrated research programs.

Defined Low-Temperature Dehydration: A Halide-Free Route to Bis(triphenyltin) oxide

Triphenyltin hydroxide provides a distinct process advantage for applications requiring pure bis(triphenyltin) oxide. It undergoes a predictable, low-temperature dehydration starting at approximately 45 °C.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHPrS9FLx4EX-1qeUki0TmdL-L984yiU-eOIHp7rRxVZT2pUF31BnvgAcMU5R9qRItrz_bS4uEKn8_UZbrfCT-b8Uk3bb6w6iBcRqTaiVUSxgTncxnY_uXzoQFTLrdfpsrP-TM9uwTheIm53bl4a1w2B_wh6UsTAhY-dAc%3D)] This contrasts with synthetic routes starting from triphenyltin chloride, which require a hydrolysis step that can introduce corrosive and undesirable halide byproducts.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG-622h_lkIgIbecYWdwjUTuO8AjU3Hf0HOx8Hj99l9dO-RkR5w4dIFQnHnW7Q5FhW5S6LpHpXozJ4MT-fWfZLWwEVOFTkpCVQdkxSNWgv-gBWwJCViEuY3A9IsirIEYZKXEF0c8sfmaNgAkUFJNjtQgu1f0shBcG9a)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFVcGzeKkeKl87-UDpnWrRjJmR13fX3i3hfqDFVpjzQKMh-488BfaAlRj5fSVNjR6UG69LpJSYJFa48687_5KmkF5KTdu9Nsiye3e_HCXt95M4YA3tF9q9HUX0j3xwUxu0feeURytm-XPY%3D)] Thermogravimetric Analysis (TGA) shows this initial decomposition step occurs between 45-80°C, cleanly yielding the oxide and water, well before the decomposition of the phenyl groups at higher temperatures.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGrG03uWz4_EKcjeZANaV2Zb3bJv5PbB-b_FluoIAgTP0OGFAVaBDSwvP-ebCAJN259X9rRDTWgn-FBfoEkof7ZAPOFJnbayqUAhSzEw_jN-iEnhKSHIA8U1Eb2uZ9FNGwX8f4nwxBx3m1Or4ijkbKHqlnzYhEDEKa63e-mzkDgmuqtK9zKTmNpxfSrF9R-i1YwipUCrz_OtyzIL2sp2Syv6RTrTCpF8bx-bg%3D%3D)]

Evidence DimensionOnset of Thermal Decomposition (Dehydration)
Target Compound DataDehydration to oxide begins at ~45 °C
Comparator Or BaselineTriphenyltin chloride (requires separate hydrolysis step, introducing halide contaminants)
Quantified DifferenceProvides a direct, halide-free thermal conversion pathway to the oxide not available with the chloride precursor.
ConditionsThermogravimetric Analysis (TGA) under inert atmosphere.

For synthesizing high-purity materials or catalysts where halide contamination is detrimental, this compound is the specified precursor over triphenyltin chloride.

Differential Genotoxicity
Head-to-head
TPTH: Reported statistically significant MN increase at 150 ng/mL
TPTA: No significant MN increase at 150 ng/mL
Supports compound-specific genotoxicity profiling for reference standards
CHO cell in vitro assay without S9 microsomal fraction

Differentiated Solubility Profile for Formulation and Synthesis

The choice between triphenyltin compounds is often dictated by solvent compatibility. Triphenyltin hydroxide exhibits very low water solubility (1 mg/L at pH 7), significantly lower than triphenyltin chloride (40 mg/L, pH not specified).[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGrG03uWz4_EKcjeZANaV2Zb3bJv5PbB-b_FluoIAgTP0OGFAVaBDSwvP-ebCAJN259X9rRDTWgn-FBfoEkof7ZAPOFJnbayqUAhSzEw_jN-iEnhKSHIA8U1Eb2uZ9FNGwX8f4nwxBx3m1Or4ijkbKHqlnzYhEDEKa63e-mzkDgmuqtK9zKTmNpxfSrF9R-i1YwipUCrz_OtyzIL2sp2Syv6RTrTCpF8bx-bg%3D%3D)] However, it is moderately soluble in many organic solvents, such as ethanol (10 g/L) and dichloromethane (171 g/L).[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGrG03uWz4_EKcjeZANaV2Zb3bJv5PbB-b_FluoIAgTP0OGFAVaBDSwvP-ebCAJN259X9rRDTWgn-FBfoEkof7ZAPOFJnbayqUAhSzEw_jN-iEnhKSHIA8U1Eb2uZ9FNGwX8f4nwxBx3m1Or4ijkbKHqlnzYhEDEKa63e-mzkDgmuqtK9zKTmNpxfSrF9R-i1YwipUCrz_OtyzIL2sp2Syv6RTrTCpF8bx-bg%3D%3D)] This profile contrasts with triphenyltin acetate, which shows higher solubility in ethanol (22 g/L) but lower solubility in other common solvents like diethyl ether. This makes TPTH suitable for specific organic-phase reactions or formulations where minimal water miscibility is critical.

Evidence DimensionSolubility at 20°C
Target Compound DataWater: 1 mg/L (pH 7); Ethanol: 10 g/L; Dichloromethane: 171 g/L.
Comparator Or BaselineTriphenyltin Chloride: Water: 40 mg/L. Triphenyltin Acetate: Ethanol: 22 g/L.
Quantified Difference40x less soluble in water than TPTCl; ~2x less soluble in ethanol than TPTA.
ConditionsSolubility measured at 20°C in specified solvents.

This specific solubility profile allows for its use in processes where low aqueous interaction is required, or where specific organic solvent systems are mandated, justifying its selection over other triphenyltin salts.

Acute Oral Toxicity
Class-level
46 mg/kg (rat)
Class average 170–270 mg/kg
Compound-specific hazard assessment may differ from class-level assumptions
Data to verify; class reference from registry summaries

Direct Precursor for Carboxylate Synthesis via Acid-Base Reaction

Triphenyltin hydroxide functions as a base, enabling a direct and clean synthesis of organotin carboxylates through reaction with carboxylic acids.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG7jGwZhTgU92ElXRsV0PTMkfcWyi75IgUCTFUHKbI_0Xymg9FPHoQohZHH3XHvKqM0R9WVSKmK3h6JJmfV0sfKfigCpGYDYYfxXuDjD5dBVkLYSgtt8-HgaTh3TTsV7mMHbawfQ38Km-VsXOHjZlS771eUh9Q%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGrG03uWz4_EKcjeZANaV2Zb3bJv5PbB-b_FluoIAgTP0OGFAVaBDSwvP-ebCAJN259X9rRDTWgn-FBfoEkof7ZAPOFJnbayqUAhSzEw_jN-iEnhKSHIA8U1Eb2uZ9FNGwX8f4nwxBx3m1Or4ijkbKHqlnzYhEDEKa63e-mzkDgmuqtK9zKTmNpxfSrF9R-i1YwipUCrz_OtyzIL2sp2Syv6RTrTCpF8bx-bg%3D%3D)] This acid-base pathway is often preferred over routes starting with triphenyltin chloride, which typically require a deprotonating agent (e.g., triethylamine) and result in the formation of salt byproducts (e.g., triethylammonium chloride) that complicate purification.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG-622h_lkIgIbecYWdwjUTuO8AjU3Hf0HOx8Hj99l9dO-RkR5w4dIFQnHnW7Q5FhW5S6LpHpXozJ4MT-fWfZLWwEVOFTkpCVQdkxSNWgv-gBWwJCViEuY3A9IsirIEYZKXEF0c8sfmaNgAkUFJNjtQgu1f0shBcG9a)] The use of TPTH as a starting material simplifies the reaction workup and improves the purity of the final carboxylate product, a key consideration in the synthesis of fungicides and other active compounds.

Evidence DimensionReaction Pathway for Carboxylate Synthesis
Target Compound DataDirect acid-base reaction with carboxylic acids; byproduct is water.
Comparator Or BaselineTriphenyltin chloride: Requires an external base; produces salt byproducts requiring removal.
Quantified DifferenceEliminates one reagent (base) and simplifies purification by avoiding salt byproduct formation.
ConditionsSynthesis of organotin carboxylates in organic solvents like methanol.

For streamlined synthesis of high-purity organotin carboxylates, TPTH is the more efficient precursor, reducing process steps and improving final product quality compared to halide-based routes.

Phytotoxicity on Citrus
Head-to-head
TPTH: Mite control + frequent phytotoxicity at 3.2 oz/100 gal
TPTA: No acaricidal activity, no phytotoxicity at 6.4 oz/100 gal
Efficacy-phytotoxicity trade-off reported in citrus field trials
Florida field study; variety-specific response may vary
Pecan Scab Late-Season Control
Head-to-head
TPTH: Sustained disease suppression through Sep/Oct
Phosphite: Late-season severity comparable to untreated control
Late-season protection profile distinct from phosphite in field studies
Two-year field trial; five susceptible pecan cultivars
Toxicity to Entomopathogenic Fungi
Reported
Ranked #1 (most toxic) among six tested fungicides
Reported highest non-target toxicity; IPM compatibility requires review
In vitro assays against B. bassiana and M. anisopliae
Solubility & Hydrolytic Stability
Class-level
TPTH: 0.4–1.2 mg/L at 20°C
TPTA: 28 mg/L; TPTCl: 40 mg/L
TPTA/TPTCl hydrolyze to TPTH in water
Supports formulation and environmental fate differentiation among fentin salts
Aqueous hydrolysis; stable hydroxide endpoint under environmental conditions

Halide-Sensitive Synthesis of Organotin Catalysts and Materials

Where the final product performance is compromised by halide impurities, such as in certain polymerization catalysts or electronic materials, Triphenyltin hydroxide is the required precursor. Its ability to cleanly convert to bis(triphenyltin) oxide via controlled heating allows for the in-situ, halide-free generation of the active species, a critical process advantage over using triphenyltin chloride.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG-622h_lkIgIbecYWdwjUTuO8AjU3Hf0HOx8Hj99l9dO-RkR5w4dIFQnHnW7Q5FhW5S6LpHpXozJ4MT-fWfZLWwEVOFTkpCVQdkxSNWgv-gBWwJCViEuY3A9IsirIEYZKXEF0c8sfmaNgAkUFJNjtQgu1f0shBcG9a)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGrG03uWz4_EKcjeZANaV2Zb3bJv5PbB-b_FluoIAgTP0OGFAVaBDSwvP-ebCAJN259X9rRDTWgn-FBfoEkof7ZAPOFJnbayqUAhSzEw_jN-iEnhKSHIA8U1Eb2uZ9FNGwX8f4nwxBx3m1Or4ijkbKHqlnzYhEDEKa63e-mzkDgmuqtK9zKTmNpxfSrF9R-i1YwipUCrz_OtyzIL2sp2Syv6RTrTCpF8bx-bg%3D%3D)]

Streamlined Synthesis of High-Purity Organotin Carboxylate Fungicides

In the development and manufacturing of specialized organotin carboxylate-based fungicides or biocides, Triphenyltin hydroxide offers a more efficient synthesis route. Its direct acid-base reaction with carboxylic acids avoids the salt byproducts and complex purification steps associated with halide precursors, making it the preferred choice for achieving high product purity and process economy.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG7jGwZhTgU92ElXRsV0PTMkfcWyi75IgUCTFUHKbI_0Xymg9FPHoQohZHH3XHvKqM0R9WVSKmK3h6JJmfV0sfKfigCpGYDYYfxXuDjD5dBVkLYSgtt8-HgaTh3TTsV7mMHbawfQ38Km-VsXOHjZlS771eUh9Q%3D)]

Development of Non-Aqueous Formulations and Coatings

For formulating antifungal coatings, wood preservatives, or other materials in organic-based systems where water ingress is a failure mode, the distinct solubility profile of Triphenyltin hydroxide is advantageous. Its very low water solubility compared to triphenyltin chloride, combined with good solubility in solvents like dichloromethane, makes it the appropriate choice for these specific formulation requirements.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHPrS9FLx4EX-1qeUki0TmdL-L984yiU-eOIHp7rRxVZT2pUF31BnvgAcMU5R9qRItrz_bS4uEKn8_UZbrfCT-b8Uk3bb6w6iBcRqTaiVUSxgTncxnY_uXzoQFTLrdfpsrP-TM9uwTheIm53bl4a1w2B_wh6UsTAhY-dAc%3D)]

Application Fit Matrix

Application
Selection Property
Validation Focus
Pecan scab late-season research
Sustained disease suppression on mature fruit
Field-trial endpoint comparison with alternative chemistries
Potato late blight tuber protection studies
Contact sporicide application during vine desiccation
Tuber infection rate in field trials
Colorado potato beetle antifeedant research
Reported antifeedant effect independent of fungicidal action
Feeding reduction and larval density endpoints
Environmental fate and bioaccumulation studies
Well-characterized persistence and bioconcentration profile
Soil half-life and BCF benchmark verification

Physical Description

Triphenyltin hydroxide is an odorless white powder. Stable at room temperature. Melting point 121-123 °C. Moderately soluble in most organic solvents (Farm Chemical Handbook). Insoluble in water. Non corrosive. Used as a fungicide.
Dry Powder
White odorless solid; [HSDB] Off-white powder; [MSDSonline]
WHITE CRYSTALLINE POWDER.

Color/Form

Crystalline solid
White solid

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

369.030143 g/mol

Monoisotopic Mass

369.030143 g/mol

Flash Point

400 °C

Heavy Atom Count

20

Density

1.54 at 68 °F (NTP, 1992) - Denser than water; will sink
1.54 g/cu cm @ 20 °C
1.54 g/cm³

LogP

log Kow = 3.53
3.66

Odor

ODORLESS

Decomposition

When heated to decomp it emits acrid smoke and fumes.
Slowly decomposed by sunlight, and more rapidly by u.v. light to give inorganic tin via di- and mono- phenyltin compounds.
Decomposes below melting point at 80 °C.

Appearance

Solid powder

Melting Point

244 to 248 °F (NTP, 1992)
119 °C
118 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KKL46V5313

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H361d ***: Suspected of damaging the unborn child [Warning Reproductive toxicity];
H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

To evaluate the functional significance of triphenyltin hydroxide-induced lymphopenia and lymphocyte depletion in thymus-dependent areas of spleen and lymph nodes, various immune function studies were carried out after 3 or 4 wk of triphenyltin hydroxide exposure. Weaned male rats were fed a diet containing 25 mg triphenyltin hydroxide/kg, a concentration that did not influence food intake and weight gain. As parameters of the cell-mediated immunity in two experiments, the delayed-type hypersensitivity reactions to ovalbumin and tuberculin were significantly suppressed. No effect was observed on allograft rejection, splenic clearance of Listeria monocytogenes at days 5 and 6 after infection and responsiveness of thymocytes to different T-cell mitogens. The response of splenic lymphocytes to the T-cell mitogen phytohemagglutinin was significantly suppressed ... Regarding the humoral immunity, no effect was observed on serum IgM and IgG levels, on the thymus-independent IgM response to Escherichia coli lipopolysaccharide, and on the primary and secondary IgM and IgG response to the thymus-dependent antigen tetanus toxoid. No effect was found on phagocytic and killing capacity of macrophages as demonstrated by unaltered splenic clearance of Listeria monocytogenes at days 1 and 2 after infection. Slightly enhanced mortality of triphenyltin hydroxide-treated animals was observed in a Listeria monocytogenes mortality assay. Triphenyltin hydroxide did not increase the susceptibility of rats to endotoxin lipopolysaccharide. In the rat, triphenyltin hydroxide exposure suppressed the cell-mediated immunity without compromising the humoral immunity and the mononuclear phagocyte system.
The effects of ten organotins on rat platelet aggregation mechanisms were examined. Bis(tri-n- butyltin)oxide was the most potent inhibitor of both adenosine diphosphate and collagen induced aggregation, and it was the only organotin that directly induced aggregation. It also increased the latent period for induction of aggregation by collagen. Triphenyltin hydroxide was a weak inhibitor of both adenosine diphosphate and collagen induced aggregation. However, in contrast to bis(tri-n-butyltin)oxide, it decreased the latent period for collagen-induced aggregation. A similar effect also was observed with diphenyltin dichloride, phenyltin trichloride, and cyhexatin. Tri-n-butyltin chloride and tetra-n- tributyltin demonstrated specificity in their action since aggregation induced by adenosine diphosphate but not collagen was inhibited. Tri-n-propyltin chloride, trimethyltin chloride, and fenbutatin oxide were without dicernible effect on rat platelet aggregation.

Vapor Pressure

3.5e-07 mmHg at 122 °F (NTP, 1992)
0.00000035 [mmHg]
3.53X10-7 mm Hg at 25 °C

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

76-87-9

Absorption Distribution and Excretion

Several studies have shown that TPTH orally admin to rats is eliminated mainly via the feces, with smaller amounts in the urine. Metabolites found in feces included di- & monophenyltin as well as a significant portion of non-extractable bound residues (the sulfate conjugates of hydroquinone, catechol, & phenol). In feces, the major substance present was unchanged parent compound.
TPTA was rapidly & completely hydrolyzed to TPTH at pH 3-8 & 23-24 °C.
Seven days after oral admin to rats, TPTH residues (approx 3% of the admin dose) were distributed mainly in the kidneys, followed by liver, brain, & heart.

Metabolism Metabolites

(14)C-Triphenyltin hydroxide was admin as single oral doses to a cow, sheep & rats. The major route of excretion was by way of the feces. The major (14)C-metabolites in urine were identified as hydroquinone, resorcinol, catechol & phenol & were probably present primarily as sulfate conjugates. With mass spectroscopy, the tin metabolites containing (14)C in feces were identified as ((C6H5)3Sn)2, ((C6H5)3Sn)2O, ((C6H5)3Sn)2S & a series of (14)C-triphenyltin hydroxide esters of fatty acids where R= C1 to C30: (C6H5)3SnO-CR=O.

Wikipedia

Triphenyltin_hydroxide

Use Classification

Agrochemicals -> Pesticides
Hazard Classes and Categories -> Teratogens
FUNGICIDES

Methods of Manufacturing

Production /from/ ... triphenyltin chloride ... by hydrolysis with aqueous sodium hydroxide.

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Stannane, hydroxytriphenyl-: ACTIVE
Triphenyltin hydroxide is a restricted use pesticide.

Analytic Laboratory Methods

FIVE LABORATORIES COLLABORATIVELY STUDIED 2 PROCEDURES FOR THE QUANTITATIVE DETERMINATION OF TRIPHENYLTIN COMPOUNDS IN TECHNICAL MATERIAL & IN PESTICIDE FORMULATIONS. BOTH PROCEDURES INCLUDED AN EXTRACTION STEP & A POTENTIOMETRIC TITRATION, BUT DIFFERED IN HOW THE BY PRODUCTS WERE REMOVED. THE 1ST WAS BASED ON CLEANUP WITH SODIUM TARTRATE & IN THE 2ND, ALKALINE ALUMINA WAS USED FOR PURIFICATION. THE REPRODUCIBILITY & THE REPEATABILITY WERE BETTER WITH THE ALUMINA METHOD THAN WITH THE TARTRATE METHOD. THE AVERAGE SYSTEMATIC DIFFERENCE BETWEEN THE 2 METHODS WAS -2.3%. THE METHOD BASED ON ALKALINE ALUMINA CLEANUP WAS ADOPTED AS AN INTERIM CIPAC METHOD.
DETERMINATION OF TRIPHENYLTIN COMPOUNDS & TRICYCLOHEXYLTIN HYDROXIDE BY GAS CHROMATOGRAPHY OF THEIR DERIVATIVES. A GAS-LIQUID CHROMATOGRAPHIC METHOD IS REPORTED FOR THE DETERMINATION OF TRIPHENYLTIN DERIVATIVES & TRICYCLOHEXYLTIN HYDROXIDE AFTER THEIR CONVERSION (BY WAY OF GRIGNARD REACTION CATALYZED BY COPPER CHLORIDE) TO TETRAPHENYLTIN & TRICYCLOHEXYLPHENYLTIN. THE RECOVERY OF TETRAPHENYLTIN & TRICYCLOHEXYLPHENYLTIN WAS SATISFACTORY IN THE RANGE OF 50 TO 3000 UG. DIFFERENT COLUMNS WERE TESTED USING FLAME-IONIZATION DETECTION. FOR BOTH DERIVATIVES, THE RESPONSE WAS LINEAR FROM 0.05 TO 3.00 UG. RESULTS OF THERMAL ANALYSIS, IR SPECTROSCOPY, & MASS SPECTROMETRY ARE REPORTED.

Storage Conditions

Provision to contain effluent from fire extinguishing. /Store/ separated from food & feedstuffs.

Stability Shelf Life

STABLE IN THE DARK AT ROOM TEMPERATURE. DEHYDRATION MAY OCCUR ON HEATING ABOVE 45 °C... . SLOWLY DECOMP BY SUNLIGHT, & MORE RAPIDLY BY U.V. LIGHT ... .
Compatible with wettable powder formulations of fungicides and insecticides.
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